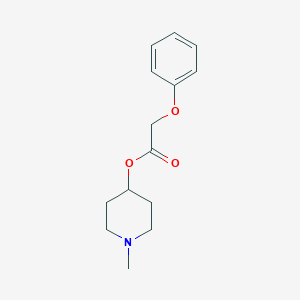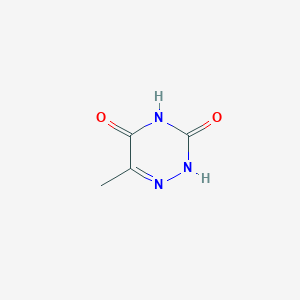
6-Azathymine
Vue d'ensemble
Description
6-Azathymine est un analogue de base nucléique où le groupe CH en position 6 de la thymine est remplacé par de l'azote. Sa formule chimique est C₄H₅N₃O₂, et sa masse molaire est de 127,10 g/mol . Ce composé est connu pour son rôle d'inhibiteur puissant de la D-3-aminoisobutyrate-pyruvate aminotransférase, ce qui le rend important dans diverses applications biochimiques et pharmaceutiques .
Applications De Recherche Scientifique
6-Azathymine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleoside analogues.
Mécanisme D'action
Target of Action
6-Azathymine, a 6-nitrogen analog of thymine, is a potent D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the catabolism of threonine and methionine.
Mode of Action
This compound competitively inhibits the growth of certain microorganisms in media supplemented with thymine or thymidine . It has been observed that Streptococcus faecalis can convert the analog to the corresponding deoxyriboside, azathymidine . This suggests that this compound interferes with the normal utilization of thymine and thymidine by these organisms.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the biosynthesis of DNA . By inhibiting D-3-aminoisobutyrate-pyruvate aminotransferase, this compound disrupts the normal metabolism of thymine, leading to a decrease in the production of DNA. This has downstream effects on cell replication and growth, particularly in microorganisms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA biosynthesis . This results in antibacterial and antiviral activities, as the inhibited DNA synthesis disrupts the replication and growth of certain microorganisms .
Analyse Biochimique
Biochemical Properties
6-Azathymine interacts with various enzymes and proteins. It is a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the biosynthesis of DNA, thereby influencing cell function . It also has antibacterial and antiviral activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase, thereby affecting the biosynthesis of DNA .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 6-Azathymine peut être synthétisée par condensation de 2-thiouracile et de 5-azacytosine avec du désoxyribose-1-phosphate en présence d'enzymes appropriées telles que l'uridine phosphorylase et la purine nucléoside phosphorylase . La réaction se produit généralement dans un tampon Tris-HCl.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, l'approche générale implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir le rendement et la pureté souhaités. Le composé est souvent produit sous forme solide, les conditions de stockage nécessitant des températures de -20°C pour une stabilité à long terme .
Analyse Des Réactions Chimiques
Types de réactions
La 6-Azathymine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des dérivés de désoxyriboside.
Substitution : Elle peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'atome d'azote.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles tels que l'ammoniac ou les amines sont généralement utilisés.
Principaux produits
Oxydation : Dérivés oxydés de la this compound.
Réduction : Azathymidine et autres dérivés de désoxyriboside.
Substitution : Divers dérivés de triazine substitués
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme réactif dans la synthèse d'analogues de nucléosides.
Industrie : Utilisée dans la production de composés bioactifs et comme intermédiaire dans divers procédés chimiques.
5. Mécanisme d'action
La this compound exerce ses effets principalement en inhibant l'enzyme D-3-aminoisobutyrate-pyruvate aminotransférase. Cette inhibition perturbe la biosynthèse de l'ADN, ce qui conduit à des activités antibactériennes et antivirales . Le composé est également converti en azathymidine par certains micro-organismes, ce qui contribue davantage à son activité biologique .
Comparaison Avec Des Composés Similaires
Composés similaires
Thymine : Le composé parent, qui diffère par la présence d'un groupe CH au lieu de l'azote en position 6.
6-Azauracile : Un autre analogue de base nucléique aux propriétés inhibitrices similaires.
Azathymidine : Un dérivé formé par la réduction de la 6-Azathymine.
Unicité
La this compound est unique en raison de son effet inhibiteur puissant sur la D-3-aminoisobutyrate-pyruvate aminotransférase et de sa capacité à être convertie en dérivés bioactifs tels que l'azathymidine. Cela la rend particulièrement précieuse dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
6-methyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMZFQOHTWGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239325 | |
| Record name | 6-Azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-53-6 | |
| Record name | 6-Azathymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Azathymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Azathymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1,2,4-triazine-3,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWX58T58ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



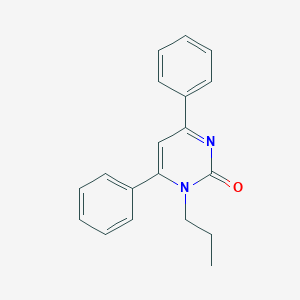

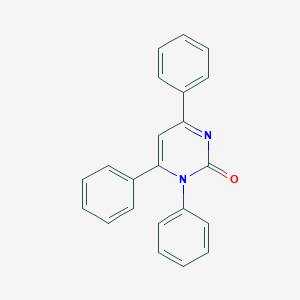
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)
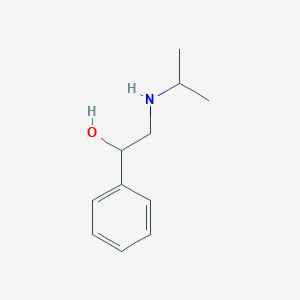
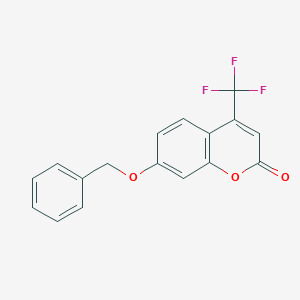
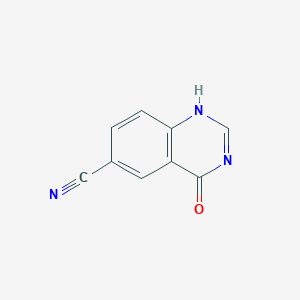
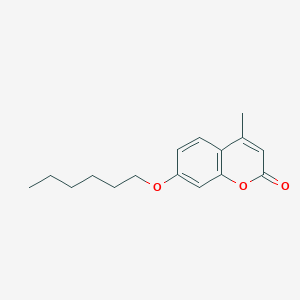
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)
![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)
